N-(3-hydroxy-4-propylphenyl)acetamide
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Overview
Description
“N-(3-hydroxy-4-propylphenyl)acetamide” is an organic compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is also known as HPPA.
Molecular Structure Analysis
The InChI code for “N-(3-hydroxy-4-propylphenyl)acetamide” is1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13)
. This indicates that the molecule consists of a propyl group attached to a phenyl ring, which is further attached to an acetamide group .
Scientific Research Applications
Anti-inflammatory and Anti-arthritic Properties
N-(2-hydroxy phenyl) acetamide has been investigated for its anti-inflammatory and anti-arthritic properties. A study conducted on adjuvant-induced arthritis in rats demonstrated that N-(2-hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as oxidative stress markers. This suggests that similar compounds, including N-(3-hydroxy-4-propylphenyl)acetamide, could potentially be researched for their effects on inflammatory diseases and arthritis (Jawed, Shah, Jamall, & Simjee, 2010).
Hepatoprotective Effects
Another study explored the hepatoprotective effects of curcumin and α-lipoic acid on liver damage induced by N-(4-Hydroxyphenyl) acetamide overdose. The treatments effectively reduced liver injury markers, suggesting that research into N-(3-hydroxy-4-propylphenyl)acetamide could also explore its potential hepatoprotective effects, particularly in the context of drug-induced liver damage (Alhusain et al., 2022).
Antimalarial Activity
Another relevant study focused on the synthesis and antimalarial activity of a series of compounds related to N-(3-hydroxy-4-propylphenyl)acetamide. These compounds showed excellent activity against resistant strains of Plasmodium berghei in mice and demonstrated promising pharmacokinetic properties for preventing infections. This suggests a potential research avenue for N-(3-hydroxy-4-propylphenyl)acetamide in the development of new antimalarial agents (Werbel et al., 1986).
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxy-4-propylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMMECSAQVSGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379414 |
Source
|
Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-propylphenyl)acetamide | |
CAS RN |
28583-72-4 |
Source
|
Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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